molecular formula C23H18ClFN2O3S B2725902 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477712-64-4

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2725902
CAS No.: 477712-64-4
M. Wt: 456.92
InChI Key: MOFDWVSKMBRVMB-UHFFFAOYSA-N
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Description

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C23H18ClFN2O3S and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications

Thermal and Catalytic Transformations

Research on pyrazole derivatives has shown their potential in undergoing various transformations. Vasin et al. (2014) studied the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles. These pyrazoles, including similar derivatives, undergo changes under different conditions, leading to various compounds with potential applications in chemistry and pharmacology (Vasin, Masterova, Razin, & Somov, 2014).

GPR39 Agonists and Kinase Inhibition

Sato et al. (2016) identified kinase inhibitors as novel GPR39 agonists. This research provides insights into the role of pyrazole derivatives in modulating G protein-coupled receptors, suggesting potential applications in developing new therapeutics (Sato, Huang, Kroeze, & Roth, 2016).

Synthesis of Medicinally Important Pyrazoles

Thangarasu, Manikandan, and Thamaraiselvi (2019) focused on synthesizing novel pyrazole derivatives for potential medicinal applications. Their work highlights the importance of pyrazole compounds in drug discovery and development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Applications in Organic Synthesis

The work of Costa, Nájera, and Sansano (2002) demonstrates the synthetic applications of halobenzyl sulfones, closely related to the pyrazole derivative . Their research offers insight into the use of such compounds in creating various pharmaceuticals (Costa, Nájera, & Sansano, 2002).

Molecular Conformations and Hydrogen Bonding Studies

Sagar et al. (2017) explored the molecular conformations and hydrogen bonding of pyrazole derivatives. Understanding these properties is crucial for their application in designing compounds with specific molecular interactions (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Antiproliferative Activities

Mert et al. (2014) conducted a study on the antiproliferative activities of pyrazole-sulfonamide derivatives. Their findings contribute to the understanding of the potential of pyrazole derivatives in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Properties

IUPAC Name

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c1-16-8-10-19(11-9-16)31(28,29)27-13-12-23(26-27)17-4-2-5-18(14-17)30-15-20-21(24)6-3-7-22(20)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDWVSKMBRVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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